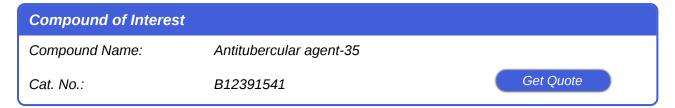


How to use "Antitubercular agent-35" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Antitubercular Agent-35

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Background

Antitubercular Agent-35 (ATA-35) is a novel synthetic compound under investigation for its potent activity against Mycobacterium tuberculosis. Structurally distinct from existing antitubercular drugs, ATA-35 offers a promising avenue for combating drug-resistant tuberculosis strains.

Mechanism of Action: ATA-35 is a direct inhibitor of the mycobacterial enzyme InhA (Enoyl-Acyl Carrier Protein Reductase).[1][2] InhA is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][3] Mycolic acids are unique, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. By binding to InhA, ATA-35 blocks the synthesis of mycolic acids, leading to a compromised cell envelope and subsequent bacterial cell death.[1][3] This mechanism is similar to that of the active form of isoniazid, a frontline TB drug; however, ATA-35 does not require activation by the catalase-peroxidase enzyme KatG, suggesting it may be effective against isoniazid-resistant strains that harbor katG mutations.[1][4]

Physical and Chemical Properties



Property	Value	
Molecular Formula	C20H18N4O3	
Molecular Weight	362.38 g/mol	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol, insoluble in Water	
Storage	Store at -20°C, protect from light and moisture	

Preparation of ATA-35 Stock Solution

Caution: Handle ATA-35 in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol:

- To prepare a 10 mM stock solution, add 2.76 mL of dimethyl sulfoxide (DMSO) to 1 mg of ATA-35 powder.
- Vortex thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C. When stored properly, the solution is stable for up to 6 months.

Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of ATA-35 against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[5][6][7][8] This colorimetric assay provides a quantitative measure of bacterial viability.[7]

4.1 Experimental Protocol: MABA Assay



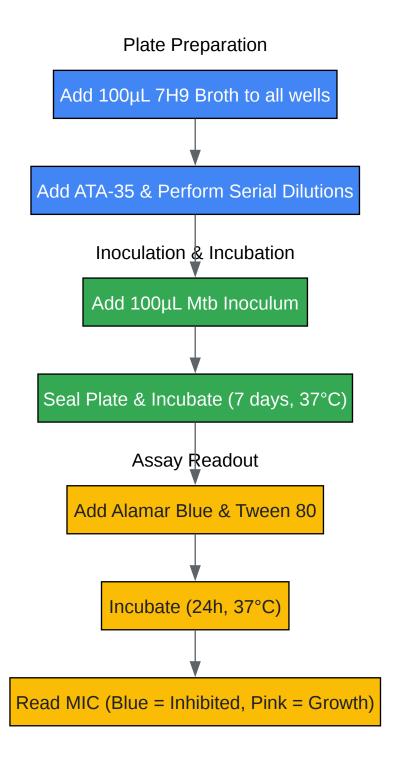
- In a sterile 96-well, round-bottom microplate, add 100 μL of Middlebrook 7H9 broth (supplemented with 10% ADC and 0.05% Tween 80) to all wells.
- Add 2 μ L of the 10 mM ATA-35 stock solution to the first well of a row and mix.
- Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the subsequent well, continuing across the plate to achieve a range of concentrations. Remove 100 μ L from the final well.
- Prepare an inoculum of M. tuberculosis H37Rv (or other strains of interest) from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
- Add 100 μL of the diluted bacterial inoculum to each well, bringing the final volume to 200 μL. Include a drug-free well as a growth control and a well with broth only as a sterility control.
- Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 7 days.
- After incubation, add 20 μ L of Alamar Blue reagent and 12.5 μ L of 20% sterile Tween 80 to each well.[8]
- Re-incubate the plate at 37°C for 16-24 hours.
- Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of ATA-35 that prevents the color change from blue to pink.[8]

4.2 Representative Data

Compound	M. tuberculosis H37Rv (MIC μg/mL)	M. tuberculosis (Isoniazid- Resistant Strain) (MIC μg/mL)
ATA-35	0.25	0.25
Isoniazid	0.06	> 4.0



4.3 Workflow Diagram



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Figure 1. Workflow for the Microplate Alamar Blue Assay (MABA).



Application Note 2: Target Engagement - InhA Inhibition

This application note provides a framework for confirming the inhibitory activity of ATA-35 against its intended target, the InhA enzyme.

5.1 Experimental Protocol: InhA Enzymatic Assay

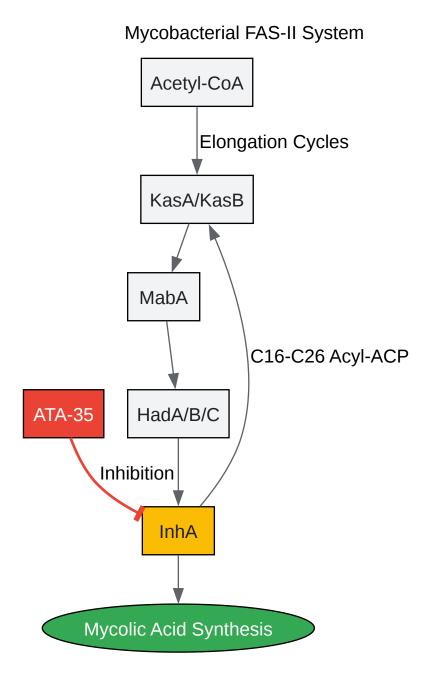
- The assay measures the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
- Set up the reaction in a 96-well UV-transparent plate. The reaction mixture (total volume 200 μL) should contain Tris buffer (pH 8.0), NADH, and purified recombinant InhA enzyme.
- Add varying concentrations of ATA-35 (dissolved in DMSO) to the wells. Include a DMSOonly control.
- Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
- Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.
- Calculate the initial velocity of the reaction for each ATA-35 concentration.
- Plot the percentage of inhibition against the logarithm of the ATA-35 concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

5.2 Representative Data

Compound	InhA IC50 (nM)
ATA-35	55
Isoniazid-NAD adduct	20

5.3 Signaling Pathway Diagram





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Figure 2. Inhibition of the Mycolic Acid Biosynthesis Pathway by ATA-35.

Application Note 3: Selectivity and Cytotoxicity Profiling

It is crucial to assess the cytotoxicity of a new compound against mammalian cells to determine its therapeutic potential. This protocol uses a standard MTT assay to measure the metabolic



activity of cells as an indicator of viability.[9]

6.1 Experimental Protocol: Mammalian Cell Cytotoxicity Assay

- Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Prepare serial dilutions of ATA-35 in the culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of ATA-35. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[10]
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- \bullet Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

6.2 Representative Data and Selectivity Index

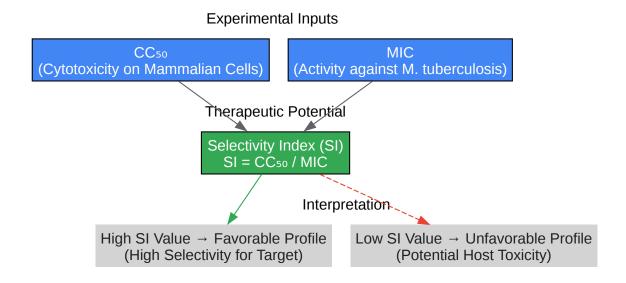
The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its biological activity. A higher SI value is desirable, indicating higher selectivity for the microbial target over host cells.

SI = CC₅₀ / MIC



Compound	CC₅o on Vero Cells (µg/mL)	MIC on M. tb H37Rv (μg/mL)	Selectivity Index (SI)
ATA-35	> 100	0.25	> 400
Isoniazid	> 200	0.06	> 3333

6.3 Logical Relationship Diagram



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Figure 3. Logical relationship for determining the Selectivity Index (SI).

Safety and Handling

ATA-35 is a novel chemical compound with a toxicological profile that has not been fully characterized. Standard laboratory safety precautions should be observed. Handle the compound in a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information. Dispose of waste according to institutional and local regulations.



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References

- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds
 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 7. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Mammalian cytotoxicity assay [bio-protocol.org]
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